molecular formula C19H19NO5 B8047831 Fmoc-thr-OH-15N

Fmoc-thr-OH-15N

Cat. No.: B8047831
M. Wt: 342.4 g/mol
InChI Key: OYULCCKKLJPNPU-UGFDDMHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-thr-OH-15N: is a derivative of threonine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-thr-OH-15N involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The nitrogen-15 labeling is typically introduced during the synthesis of threonine itself or by using nitrogen-15 labeled ammonia or other nitrogen sources .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling with nitrogen-15 is achieved using isotopically enriched nitrogen sources .

Scientific Research Applications

Chemistry: Fmoc-thr-OH-15N is widely used in solid-phase peptide synthesis (SPPS) for the preparation of isotopically labeled peptides. These labeled peptides are essential for studying protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to synthesize labeled peptides that can be incorporated into proteins. This allows researchers to study protein-protein interactions, enzyme mechanisms, and protein folding .

Medicine: Isotopically labeled peptides synthesized using this compound are used in medical research to develop diagnostic tools and therapeutic agents. These peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .

Industry: In the pharmaceutical industry, this compound is used to produce labeled peptides for drug development and quality control. These peptides help in understanding the pharmacokinetics and pharmacodynamics of new drugs .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides that require specific structural features .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-UGFDDMHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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